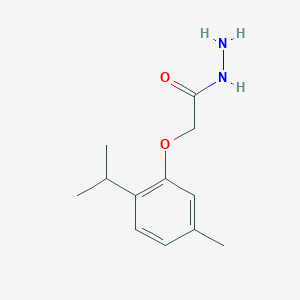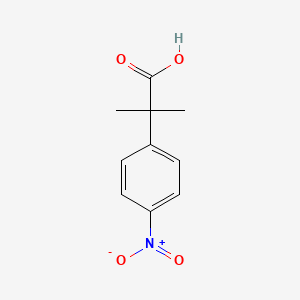
4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid (HMQC) is an organic compound that is commonly used in the synthesis of pharmaceuticals, agrochemicals, and other chemicals. It is a carboxylic acid that is composed of a quinoline ring with a hydroxy group, a methyl group, and a 3-oxo-butyl group. HMQC has a wide range of applications in the scientific and medical fields due to its ability to form stable complexes with metal ions and its ability to act as a hydrogen-bond donor.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Quinoline derivatives, which include 4-Hydroxy-2-methyl-3-(3-oxo-butyl)-quinoline-6-carboxylic acid, have been identified as effective corrosion inhibitors. These compounds form highly stable chelating complexes with surface metallic atoms through coordination bonding, showcasing good effectiveness against metallic corrosion. This application is particularly relevant in materials science and engineering, where preventing corrosion of metals is of critical importance (Verma, Quraishi, & Ebenso, 2020).
Neuroprotection
In the field of neurology, the metabolism of tryptophan through the kynurenine pathway involves quinolinic acid, a neurotoxin, and kynurenic acid, a neuroprotectant. The balance between these metabolites is crucial in various neurological disorders. Research suggests that manipulating this pathway could offer new therapeutic targets for neuroprotection, potentially benefiting the treatment of diseases like cerebral ischemia and Alzheimer's (Vámos et al., 2009).
Antioxidant Properties
The antioxidant properties of hydroxycinnamic acids (HCAs), which could be structurally related to quinoline derivatives through their functional groups, have been extensively reviewed. These compounds, due to their structure-activity relationships, exhibit significant biological properties. Modifications in the aromatic ring and carboxylic function influence their antioxidant activity, suggesting that quinoline derivatives could also be explored for their antioxidant capabilities (Razzaghi-Asl et al., 2013).
Drug Synthesis
Levulinic acid, a key building block produced from biomass, has carbonyl and carboxyl functional groups, making it diverse and unique in drug synthesis. By extension, quinoline derivatives like this compound, possessing similar functional groups, could play a significant role in the synthesis of novel drugs, reducing synthesis costs and simplifying steps (Zhang et al., 2021).
Propiedades
IUPAC Name |
2-methyl-4-oxo-3-(3-oxobutyl)-1H-quinoline-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c1-8(17)3-5-11-9(2)16-13-6-4-10(15(19)20)7-12(13)14(11)18/h4,6-7H,3,5H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHKBKSXZCDVHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)O)CCC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B1300235.png)
![(4-Hydroxy-5,6-dimethyl-thieno[2,3-d]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B1300243.png)







![Methyl 4-[(4-methylpiperazin-1-yl)methyl]benzoate](/img/structure/B1300260.png)



